molecular formula C20H14S B2618452 9-Benzylidenethioxanthene CAS No. 27980-55-8

9-Benzylidenethioxanthene

Cat. No.: B2618452
CAS No.: 27980-55-8
M. Wt: 286.39
InChI Key: PKRFVSCLADDBFC-UHFFFAOYSA-N
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Description

9-Benzylidenethioxanthene (CAS: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-benzylidenethioxanthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14S/c1-2-8-15(9-3-1)14-18-16-10-4-6-12-19(16)21-20-13-7-5-11-17(18)20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRFVSCLADDBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms Pertaining to 9 Benzylidenethioxanthene

Mechanistic Pathways of 9-Benzylidenethioxanthene Formation

The most prominent and versatile method for the synthesis of this compound is the Wittig reaction. This reaction facilitates the formation of the crucial carbon-carbon double bond by coupling a phosphorus ylide with a carbonyl compound, in this case, 9-thioxanthone.

Detailed Analysis of Key Reaction Steps

The formation of this compound via the Wittig reaction proceeds through a series of well-defined steps. The initial step involves the preparation of a phosphonium ylide, typically from the corresponding phosphonium salt. For the synthesis of this compound, benzyltriphenylphosphonium halide is treated with a strong base to generate the benzylidene triphenylphosphorane ylide.

The core of the Wittig reaction mechanism involves the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of 9-thioxanthone. This initial attack leads to the formation of a betaine intermediate, a species containing both a positive and a negative charge on adjacent atoms. nih.govnih.gov

Role of Intermediates and Transition States

The betaine intermediate is a critical, albeit often transient, species in the reaction pathway. Following its formation, the betaine undergoes a rapid ring closure to form a four-membered ring intermediate known as an oxaphosphetane. udel.edupitt.eduorganic-chemistry.org The stereochemical outcome of the Wittig reaction is largely determined at this stage. The geometry of the oxaphosphetane, which can exist as diastereomers, dictates whether the final alkene product will have a Z or E configuration.

The decomposition of the oxaphosphetane is the final and irreversible step, driven by the formation of the highly stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide. This step proceeds through a concerted [2+2] cycloreversion, yielding the desired this compound. The stability of the ylide plays a significant role in the stereoselectivity of the reaction; stabilized ylides tend to favor the formation of the E-alkene, while non-stabilized ylides often lead to the Z-alkene. organic-chemistry.org

Reaction Mechanisms of this compound Functionalization

The exocyclic double bond in this compound is the primary site for its functionalization, allowing for the introduction of a wide array of chemical moieties. These reactions can proceed through electrophilic, nucleophilic, or radical pathways.

Electrophilic and Nucleophilic Processes

Electrophilic Addition: The electron-rich nature of the carbon-carbon double bond makes it susceptible to attack by electrophiles. In an electrophilic addition reaction, an electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final product. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that is bonded to the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. For this compound, the benzylic position can stabilize a positive charge, influencing the regiochemical outcome.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the double bond of this compound can be induced if the molecule is activated by the presence of strong electron-withdrawing groups on the benzylidene moiety. In such cases, a nucleophile can attack one of the carbons of the double bond, forming a carbanion intermediate which is subsequently protonated or reacts with an electrophile.

Radical Pathways

Radical reactions provide an alternative route for the functionalization of this compound. These reactions are typically initiated by the homolytic cleavage of a weak bond to generate a radical species. This radical can then add to the double bond of this compound, forming a new carbon-centered radical intermediate. This intermediate can then propagate the radical chain by reacting with another molecule or terminate by combining with another radical. A common example of a radical functionalization is the anti-Markovnikov addition of HBr in the presence of peroxides. The photochemistry of thioxanthene (B1196266) and its derivatives also suggests the potential for photo-induced radical reactions. acs.orgacs.org

Kinetics and Thermodynamics of this compound Reactions

The rates and equilibrium positions of reactions involving this compound are dictated by their kinetic and thermodynamic parameters.

Kinetics: The rate of a chemical reaction is determined by its activation energy. For the Wittig reaction, the formation of the oxaphosphetane is often the rate-determining step. The kinetics of electrophilic additions to styrenic systems, which are structurally similar to the benzylidene portion of the molecule, have been studied. For instance, the bromination of substituted styrenes in acetic acid follows a second-order rate expression, with the rate being influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net The rate law for such reactions can be expressed as:

Rate = k[Alkene][Electrophile]

A general trend is that electron-donating groups on the benzylidene ring would increase the rate of electrophilic attack, while electron-withdrawing groups would decrease it.

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). The formation of this compound via the Wittig reaction is thermodynamically driven by the formation of the very stable triphenylphosphine oxide. Functionalization reactions, such as hydrogenation of the double bond, are typically exothermic processes, indicating that the products are thermodynamically more stable than the reactants. The heat of hydrogenation can provide a measure of the stability of the alkene.

Below is a hypothetical data table illustrating the kind of kinetic data that could be obtained for the electrophilic bromination of substituted this compound derivatives.

Substituent on Benzylidene RingRelative Rate Constant (k_rel)
-H1.00
-OCH₃ (para)5.20
-NO₂ (para)0.15

This table is illustrative and based on general principles of electrophilic addition to styrenic systems.

Advanced Spectroscopic and Analytical Characterization Techniques for 9 Benzylidenethioxanthene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 9-Benzylidenethioxanthene in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete assignment of all protons and carbons can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thioxanthene (B1196266) core, the benzylidene substituent, and the vinylic proton. The aromatic protons of the two benzo rings of the thioxanthene moiety and the phenyl ring of the benzylidene group typically resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts are influenced by the electronic environment and spatial proximity to the sulfur atom and the exocyclic double bond.

The single vinylic proton (=CH-Ph) is a key diagnostic signal, anticipated to appear as a singlet in a distinct region of the spectrum, typically deshielded due to its position within the conjugated π-system. The integration of the peak areas in the spectrum would correspond to the number of protons in each unique chemical environment, confirming the presence of the correct number of aromatic and vinylic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Thioxanthene Aromatic Protons7.10 - 7.60Multiplet (m)
Benzylidene Aromatic Protons7.20 - 7.50Multiplet (m)
Vinylic Proton (=CH-Ph)6.80 - 7.20Singlet (s)

The ¹³C NMR spectrum provides complementary information, revealing the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show a series of signals in the aromatic region (approximately δ 120-140 ppm) corresponding to the carbons of the three phenyl rings.

Quaternary carbons, such as the C-9 of the thioxanthene ring involved in the double bond and the ipso-carbons of the phenyl rings, would also appear in this region but can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon of the exocyclic double bond (C=CH-Ph) is expected to resonate in the olefinic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. The precise assignment requires 2D NMR data.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic CH Carbons125.0 - 135.0
Aromatic Quaternary Carbons130.0 - 145.0
Olefinic Carbons (C9 and =CH)120.0 - 140.0

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the complex and often overlapping signals in the ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to trace the connectivity of adjacent protons within each aromatic ring of the thioxanthene and benzylidene moieties, allowing for sequential assignment of the aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, enabling the unambiguous assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the vinylic proton to carbons in both the thioxanthene C-9 position and the benzylidene phenyl ring would definitively establish the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close spatial proximity, regardless of whether they are bonded. This technique is invaluable for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the benzylidene phenyl ring with respect to the thioxanthene core.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational modes. These two methods are often complementary, as the selection rules for IR absorption and Raman scattering can differ. azooptics.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H stretchingAromatic Rings3100 - 3000
C=C stretchingAromatic Rings & Alkene1600 - 1450
C-H out-of-plane bendingAromatic Rings900 - 675
C-S stretchingThioether in thioxanthene700 - 600

The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹. The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the exocyclic alkene bond give rise to a series of bands in the 1600-1450 cm⁻¹ region. The pattern of strong bands in the 900-675 cm⁻¹ range, resulting from C-H out-of-plane bending, can provide information about the substitution patterns on the aromatic rings. The C-S stretching vibration of the thioether linkage within the thioxanthene ring is expected to appear in the lower frequency region of the spectrum.

Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman-active. azooptics.com For this compound, Raman spectroscopy would be particularly useful for observing symmetrical vibrations and bonds that are weak in the IR spectrum.

Table 4: Expected Raman Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Aromatic Ring BreathingPhenyl Rings~1000
C=C stretchingAromatic Rings & Alkene1620 - 1570
C-S-C symmetric stretchingThioxanthene Ring700 - 600

The symmetric stretching of the C=C bonds in the aromatic rings and the exocyclic double bond are expected to produce strong signals in the Raman spectrum. nih.gov The symmetric "breathing" modes of the phenyl rings also give rise to characteristic Raman bands. The symmetric C-S-C stretch of the thioxanthene core, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum, providing confirmatory evidence for the heterocyclic structure.

Electronic Spectroscopy for Chromophore Analysis

The electronic properties of this compound are dominated by its extensive π-conjugated system, which acts as a chromophore. Electronic spectroscopy provides critical insights into the absorption and emission of light by this system.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of absorbed light correspond to the energy differences between these states and are characteristic of the molecule's structure, particularly its chromophores.

For this compound, the chromophore consists of the tricyclic thioxanthene core in conjugation with the exocyclic benzylidene group. This extended π-system is expected to give rise to strong absorption bands in the UV-Vis region, primarily due to π → π* transitions. The absorption spectrum would reveal key information about the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The position of the absorption maximum (λmax) is sensitive to the extent of conjugation; increased conjugation typically leads to a bathochromic (red) shift to longer wavelengths.

Detailed analysis of the UV-Vis spectrum of this compound would involve dissolving the compound in various solvents to study solvatochromic effects, which can provide information about the polarity of the ground and excited states.

Table 1: Expected UV-Vis Absorption Data for this compound

Parameter Expected Observation Significance
λmax Multiple bands in the UV-A and possibly the visible region. Corresponds to the energy of π → π* electronic transitions within the conjugated system.
Molar Absorptivity (ε) High values (typically > 10,000 L mol-1 cm-1) for major π → π* transitions. Indicates the probability of the electronic transition occurring.

| Solvatochromism | Potential shift in λmax with varying solvent polarity. | Provides insight into the change in dipole moment upon electronic excitation. |

Note: Specific experimental values for this compound are not available in the cited literature. The table reflects theoretical expectations based on the structure.

Luminescence spectroscopy, including fluorescence and phosphorescence, probes the de-excitation pathways of a molecule after it has absorbed light. Fluorescence is the rapid emission of a photon from a singlet excited state (S₁) to the singlet ground state (S₀), while phosphorescence is a much slower emission from a triplet excited state (T₁) to the ground state.

The fluorescence spectrum of this compound would be expected to be a near mirror image of its absorption spectrum, shifted to a longer wavelength (a phenomenon known as the Stokes shift). The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The presence of the heavy sulfur atom in the thioxanthene ring could potentially enhance intersystem crossing (ISC) from the S₁ state to the T₁ state via spin-orbit coupling. This process would quench fluorescence and promote phosphorescence, especially at low temperatures where non-radiative decay from the triplet state is minimized.

Investigating both fluorescence and phosphorescence provides a more complete picture of the excited-state dynamics of the molecule.

Table 2: Anticipated Luminescence Properties for this compound

Property Measurement Significance
Fluorescence Emission (λem) Emission at a longer wavelength than the absorption maximum. Characterizes the energy of the first singlet excited state (S₁).
Fluorescence Quantum Yield (ΦF) Ratio of photons emitted to absorbed. Measures the efficiency of the fluorescence process.
Phosphorescence Emission Slow emission at even longer wavelengths, typically observed at low temperature (e.g., 77 K). Characterizes the energy of the first triplet excited state (T₁).

| Luminescence Lifetime (τ) | The time taken for the excited state population to decay to 1/e of its initial value. | Provides information on the rates of radiative and non-radiative decay processes. |

Mass Spectrometric Approaches for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula of this compound (C₂₀H₁₄S). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, HRMS serves as a definitive confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₂₀H₁₄S
Calculated Monoisotopic Mass 286.0816 g/mol
Measured Mass (Hypothetical) Would be determined experimentally to confirm the formula.

| Ionization Mode | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion (or a specific fragment ion) of this compound is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, fragmentation would likely involve cleavages related to the thioxanthene core and the benzylidene substituent. Key fragmentation pathways could include the loss of the phenyl group (C₆H₅) or the entire benzylidene moiety. Fragmentation of the tricyclic thioxanthene system itself can also provide structural confirmation. By carefully analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be pieced together, confirming the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic and spectrometric methods provide invaluable data on electronic structure and connectivity, X-ray crystallography offers the ultimate confirmation of molecular structure by providing a precise three-dimensional map of atomic positions in the solid state. This technique requires a single crystal of the compound.

A successful X-ray crystallographic analysis of this compound would yield a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the geometry of the thioxanthene ring and the double bond of the benzylidene group.

Stereochemistry: Unambiguous determination of the geometry (E/Z isomerism) around the exocyclic double bond.

Intermolecular interactions: How individual molecules pack together in the crystal, revealing non-covalent interactions such as π-π stacking or C-H···π interactions that govern the solid-state properties.

Table 4: Crystallographic Data Parameters for this compound

Parameter Information Provided
Crystal System The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry elements present within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions of the repeating unit of the crystal lattice.
Final R-factor An indicator of the quality of the fit between the crystallographic model and the experimental data.

| Bond Lengths/Angles | Precise geometric parameters of the molecule. |

Note: A crystal structure for the specific compound this compound has not been identified in the reviewed literature. The table lists the parameters that would be reported from such a study.

Chromatographic Techniques for Purity Assessment and Isomer Separation of this compound

Chromatographic techniques are indispensable in the pharmaceutical sciences for the separation, identification, and quantification of compounds. In the context of this compound, these methods are crucial for assessing its purity and for the separation of its geometric isomers. The exocyclic double bond in this compound gives rise to E and Z isomers, which may exhibit different physicochemical and pharmacological properties. Therefore, the ability to separate and quantify these isomers is of significant importance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thioxanthene derivatives, offering high resolution and sensitivity for both purity determination and isomer separation. sci-hub.senih.govresearchgate.net While specific methods for this compound are not extensively documented in publicly available literature, established methods for structurally similar thioxanthene-based pharmaceuticals can be adapted. For instance, the separation of cis (Z) and trans (E) isomers of other thioxanthene derivatives like clopenthixol and methixene has been successfully achieved using HPLC, highlighting the technique's applicability for isomeric separation within this class of compounds. sci-hub.seresearchgate.net

Purity Assessment:

For purity assessment, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, often a mixture of acetonitrile or methanol with water or a buffer. The separation is based on the differential partitioning of this compound and its impurities between the stationary and mobile phases. Impurities, which may include starting materials, by-products from synthesis, or degradation products, will exhibit different retention times compared to the main compound.

Isomer Separation:

The separation of the E and Z isomers of this compound presents a more challenging chromatographic problem due to their structural similarity. However, successful separations of geometric isomers of other compounds have been achieved by carefully optimizing HPLC conditions. researchgate.netrsc.orggoogle.comhelsinki.finih.gov Key parameters for optimization include the choice of stationary phase, mobile phase composition, temperature, and flow rate. The use of stationary phases with different selectivities, such as phenyl or cyano phases, may enhance the resolution of the isomers.

A hypothetical HPLC method for the analysis of this compound isomers is presented in the table below.

Table 1: Hypothetical HPLC Parameters for the Separation of this compound Isomers

ParameterCondition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time (Z-isomer) ~ 8.5 min
Expected Retention Time (E-isomer) ~ 9.2 min

This table presents a hypothetical HPLC method based on common practices for separating geometric isomers of similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. sci-hub.seresearchgate.net While this compound itself may have limited volatility, GC-MS analysis can be performed on its more volatile derivatives. Chemical derivatization can be employed to convert the compound into a form that is more amenable to GC analysis. jfda-online.com

The primary application of GC-MS in this context would be for the identification of impurities and degradation products, especially those that are more volatile than the parent compound. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules, allowing for the confident identification of unknown substances.

Derivatization:

To enhance volatility and improve chromatographic performance, derivatization techniques such as silylation can be employed. jfda-online.com Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, which reduces the polarity and increases the volatility of the molecule.

Analysis:

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

The table below outlines a hypothetical GC-MS method for the analysis of a volatile derivative of this compound.

Table 2: Hypothetical GC-MS Parameters for the Analysis of a this compound Derivative

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

This table presents a hypothetical GC-MS method. The actual parameters would need to be optimized based on the specific derivative being analyzed.

Photochemical and Photophysical Investigations of 9 Benzylidenethioxanthene

Photoisomerization Pathways of the Exocyclic Double Bond

The exocyclic carbon-carbon double bond in 9-benzylidenethioxanthene is a primary site for photochemical activity, leading to geometric isomerization between its E and Z forms.

E/Z Photoisomerization Mechanisms

The photoisomerization of this compound around the exocyclic double bond is a reversible process initiated by the absorption of light. This process is analogous to the well-studied photoisomerization of stilbene (B7821643) and other diarylethenes. Upon photoexcitation, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). In the excited state, the potential energy surface has a minimum at a perpendicular geometry, facilitating rotation around the central double bond.

The mechanism can proceed through either the singlet or triplet manifold. Direct irradiation typically leads to isomerization via the singlet excited state. The molecule can also undergo intersystem crossing (ISC) from the excited singlet state to a triplet state (T₁). The triplet state also has a low barrier to rotation around the central bond. Deactivation from this twisted triplet intermediate can populate both the E and Z ground state isomers, leading to a photostationary state, which is a mixture of the two isomers. The ratio of E to Z isomers at the photostationary state is dependent on the excitation wavelength and the quantum yields of the forward and reverse isomerization processes.

Photocyclization Reactions and Ring Closure Products

In addition to isomerization, this compound can undergo intramolecular photocyclization, a reaction characteristic of stilbene-like molecules. nih.govmdpi.com This process involves the formation of a new carbon-carbon bond, leading to polycyclic aromatic structures.

Intramolecular Cyclization Modes

The primary mode of intramolecular cyclization for this compound involves the phenyl ring of the benzylidene moiety and the thioxanthene (B1196266) core. For this reaction to occur, the molecule must be in the Z configuration, which brings the reacting phenyl and thienyl rings in close proximity. Upon excitation, the Z-isomer can undergo an electrocyclic reaction to form a dihydrophenanthrene-like intermediate. This intermediate is typically unstable and requires a subsequent oxidation step to aromatize and form the final, stable cyclized product. This oxidative photocyclization is a common method for the synthesis of helicenes and other polycyclic aromatic hydrocarbons. pharmacyfreak.com

Photoproduct Identification and Characterization

The identification and characterization of the photoproducts resulting from the photocyclization of this compound would typically be achieved using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the new bonding framework and the stereochemistry of the cyclized product. Mass spectrometry would confirm the molecular weight of the product, which is expected to be two mass units less than the starting material due to the loss of two hydrogen atoms during the oxidation step. UV-Vis absorption and fluorescence spectroscopy would reveal the new electronic properties of the extended aromatic system.

Excited State Dynamics and Energy Transfer Processes

Understanding the excited state dynamics of this compound is essential for elucidating the competition between the various photochemical and photophysical decay pathways.

Singlet and Triplet Excited States Generation and Lifetimes

Upon absorption of a photon, this compound is promoted to an excited singlet state (S₁). From this state, it can undergo several processes: fluorescence (radiative decay back to the ground state), internal conversion (non-radiative decay to the ground state), E/Z isomerization, or intersystem crossing to the triplet manifold (T₁). The relative efficiencies of these processes are determined by their respective rate constants.

The generation of the triplet state is a key step in many photochemical reactions. The lifetime of the excited singlet state is typically on the nanosecond timescale, while the triplet state can have a much longer lifetime, ranging from microseconds to milliseconds, depending on the environment and the presence of quenchers. The triplet state can decay back to the ground state via phosphorescence (a spin-forbidden radiative process) or non-radiative decay. The dynamics of these excited states can be studied using time-resolved spectroscopic techniques such as transient absorption spectroscopy and time-resolved fluorescence. These techniques allow for the direct observation of the excited species and the measurement of their lifetimes. researchgate.netbu.edu

ParameterDescription
S₀ Ground electronic state
S₁ First excited singlet state
T₁ First excited triplet state
ISC Intersystem Crossing
E-isomer Entgegen (opposite) isomer
Z-isomer Zusammen (together) isomer

Intersystem Crossing (ISC) and Internal Conversion (IC) Dynamics

Intersystem crossing (ISC) is a radiationless process involving a transition between two electronic states with different spin multiplicities, typically from an excited singlet state (S₁) to a triplet state (T₁). Internal conversion (IC) is also a radiationless transition, but it occurs between states of the same spin multiplicity. These processes are crucial in determining the fate of an electronically excited molecule.

Detailed experimental and computational studies specifically quantifying the intersystem crossing and internal conversion dynamics for this compound are not extensively available in the public domain. For related compounds, such as certain phenylthiophene derivatives, ultrafast transient absorption spectroscopy has been used to monitor the dynamics following excitation to the first singlet excited state. In those systems, rapid structural relaxation on the S₁ potential energy surface occurs within femtoseconds, followed by efficient intersystem crossing to the triplet manifold on a picosecond timescale. rsc.org The presence of the sulfur atom in the thioxanthene core of this compound would be expected to enhance spin-orbit coupling, potentially leading to efficient intersystem crossing, a phenomenon observed in other sulfur-containing heterocyclic molecules. However, without specific transient absorption or time-resolved fluorescence studies on this compound, the precise quantum yields and rate constants for ISC and IC remain undetermined.

Quenching Studies and Energy Transfer Mechanisms

The quenching of an excited state refers to any process that decreases the fluorescence or phosphorescence intensity of a substance. This can occur through various mechanisms, including energy transfer, electron transfer, or the formation of a non-emissive complex. Energy transfer, in particular, is a key process in photochemistry where an excited donor molecule transfers its excitation energy to an acceptor molecule.

Specific studies detailing the quenching of the excited states of this compound and the corresponding energy transfer mechanisms are not readily found in the surveyed scientific literature. Generally, quenching studies involve the systematic addition of a quencher to a solution of the molecule of interest and monitoring the changes in its emission properties. Such experiments would allow for the determination of quenching rate constants and provide insight into whether the mechanism is dynamic (collisional) or static (complex formation). For related systems, fluorescence quenching studies have been instrumental in elucidating charge transfer processes and other deactivation pathways. researchgate.netsemanticscholar.org Without such dedicated research on this compound, a detailed discussion of its quenching behavior and energy transfer capabilities remains speculative.

Applications in Photochemistry and Materials Science

The unique photochemical properties of molecules are often harnessed for various applications in photochemistry and materials science. This can include their use in creating materials that respond to light in a controlled manner.

Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. This property is the basis for applications such as self-darkening lenses and optical data storage.

There is no significant body of research available to indicate that this compound is a key component in the development of photochromic systems. While photoisomerization is a common mechanism for photochromism, and the exocyclic double bond in this compound might suggest the possibility of E/Z isomerization, dedicated studies confirming such behavior and its reversibility for this specific compound are not prominent in the literature.

Photoreactive materials are polymers or other substrates that contain light-sensitive functional groups. Upon exposure to light, these materials can undergo changes in their physical or chemical properties, such as crosslinking, degradation, or polymerization. These materials are utilized in applications like photolithography, coatings, and adhesives.

Computational and Theoretical Chemistry Studies of 9 Benzylidenethioxanthene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and three-dimensional structure of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer powerful tools for predicting molecular geometries and electronic distributions with a high degree of accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. mdpi.comnih.gov For thioxanthene (B1196266) and its derivatives, DFT calculations are employed to optimize the molecular geometry, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations typically show that the central thioxanthene ring system adopts a non-planar, boat-like conformation.

The electronic properties, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also readily calculated. The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and the electronic absorption properties of the molecule. For thioxanthene derivatives, the nature and position of substituents are found to significantly influence the electronic distribution and the frontier orbital energies.

Table 1: Representative Calculated Geometrical Parameters for Thioxanthene (as a model for 9-Benzylidenethioxanthene) using DFT

ParameterCalculated Value
C-S Bond Length~1.77 Å
C-C (aromatic) Bond Length~1.40 Å
C-S-C Bond Angle~100°
Dihedral Angle (folding angle of the tricyclic system)~140-150°

Note: These are typical values derived from DFT calculations on the parent thioxanthene and may vary slightly for this compound due to the presence of the benzylidene substituent.

Ab Initio Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, provide a rigorous approach to studying molecular systems. rsc.orgrsc.org While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can offer highly accurate predictions of molecular geometry and electronic structure. For thioxanthene systems, ab initio calculations would be expected to confirm the boat-like conformation of the central ring and provide detailed information about the electron distribution. These methods are particularly valuable for benchmarking the results obtained from DFT calculations.

Spectroscopic Property Prediction and Correlation

Computational methods are not only pivotal for understanding molecular structure but also for predicting and interpreting various types of spectra. These predictions are invaluable for assigning experimental spectra and gaining deeper insights into the molecule's properties.

Calculated NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a powerful tool for structure elucidation. nih.govcore.ac.uk For thioxanthene derivatives, calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to confirm structural assignments. nih.gov The chemical shifts are highly sensitive to the electronic environment of each nucleus. Therefore, the introduction of a benzylidene group at the 9-position of the thioxanthene core would be expected to cause significant changes in the chemical shifts of nearby protons and carbons, a phenomenon that can be accurately modeled computationally. Coupling constants, which provide information about the connectivity and dihedral angles between atoms, can also be calculated to further refine the structural analysis.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in a Thioxanthene Framework

Carbon AtomPredicted Chemical Shift (ppm)
C (aromatic, adjacent to S)~130-135
C (aromatic, other)~125-130
C9 (methylene in thioxanthene)~35-40

Note: These are representative values for the parent thioxanthene. The chemical shift of C9 in this compound would be significantly different due to the double bond and the benzylidene group.

Simulated Vibrational Spectra (IR, Raman)

The simulation of infrared (IR) and Raman spectra is typically performed by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule using methods like DFT. esisresearch.orgiosrjournals.orgnih.gov These calculations provide the frequencies of the normal modes of vibration and their corresponding intensities in the IR and Raman spectra. researchgate.netcardiff.ac.uk For a molecule like this compound, the simulated spectra would reveal characteristic vibrational modes for the thioxanthene core, such as C-S stretching and aromatic C-H bending, as well as modes associated with the benzylidene group, including the C=C stretching and phenyl ring vibrations. Comparing the simulated spectra with experimental data is crucial for the accurate assignment of the observed vibrational bands.

Table 3: Representative Calculated Vibrational Frequencies for Thioxanthene

Vibrational ModeCalculated Frequency (cm⁻¹)
Aromatic C-H Stretch~3050-3100
CH₂ Symmetric/Asymmetric Stretch~2850-2950
Aromatic C=C Stretch~1450-1600
C-S Stretch~650-750

Note: These are general ranges for the parent thioxanthene. The spectrum of this compound would show additional bands corresponding to the benzylidene moiety.

UV-Vis Absorption and Emission Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling the electronic absorption and emission spectra of organic molecules. mdpi.comlakeheadu.ca By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. researchgate.net For thioxanthene derivatives, the electronic transitions are typically of π-π* character, involving the delocalized electrons of the aromatic system. The position and intensity of the absorption bands are sensitive to the substitution pattern on the thioxanthene ring system. The introduction of the conjugated benzylidene group in this compound is expected to cause a significant red-shift (shift to longer wavelengths) of the absorption bands compared to the parent thioxanthene, a phenomenon that can be quantitatively predicted by TD-DFT calculations. Modeling of the emission spectra (fluorescence) can also be performed by optimizing the geometry of the first excited state. youtube.com

Table 4: Predicted Electronic Transitions for a Thioxanthene Chromophore

TransitionCalculated Wavelength (nm)Oscillator Strength (f)
S₀ → S₁~300-350Moderate
S₀ → S₂~250-300High

Note: These values are illustrative for a basic thioxanthene system. The presence of the benzylidene group in this compound would lead to different absorption wavelengths.

Reaction Mechanism Modeling and Energy Landscapes

A thorough investigation into the reaction mechanisms of this compound would necessitate the use of quantum chemical methods to map out its potential energy surface. This would involve locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The identification of transition state structures is paramount to understanding any chemical transformation. For this compound, this would involve sophisticated computational algorithms to locate the first-order saddle points on the potential energy surface corresponding to specific reactions, such as electrophilic additions to the double bond or nucleophilic substitution at the benzylic position.

Following the localization of a transition state, Intrinsic Reaction Coordinate (IRC) analysis would be essential. This computational technique maps the minimum energy path connecting the transition state to the corresponding reactants and products. An IRC calculation would provide a detailed picture of the geometric and energetic changes that occur throughout the course of a reaction involving this compound, offering insights into the concertedness of bond-making and bond-breaking processes.

Photochemical Reaction Pathways Simulation

The thioxanthene moiety is known to be photoactive, making the study of this compound's photochemical reaction pathways a particularly interesting avenue for research. Computational simulations, employing time-dependent density functional theory (TD-DFT) or other excited-state methods, could be used to explore the nature of its electronically excited states and predict the likely photochemical transformations. Such studies could elucidate potential pathways for photoisomerization, photocyclization, or other light-induced reactions.

Conformational Analysis and Molecular Dynamics Simulations

Rotational Barriers of the Benzylidene Group

The rotation of the benzylidene group around the exocyclic double bond is a key conformational process. Computational methods could be employed to calculate the energy profile for this rotation, thereby determining the rotational barrier. This would involve systematically changing the dihedral angle defining the orientation of the benzylidene group relative to the thioxanthene core and calculating the energy at each step. The resulting energy profile would reveal the most stable conformations and the energy required to interconvert between them.

Table 1: Hypothetical Rotational Barriers for the Benzylidene Group

Computational Method Solvent Rotational Barrier (kcal/mol)
DFT (B3LYP/6-31G*) Gas Phase Data not available

This table is for illustrative purposes only. No experimental or calculated data for the rotational barrier of the benzylidene group in this compound is currently available in the searched literature.

Flexibility and Conformational Preferences of the Thioxanthene Ring System

The thioxanthene ring itself is not planar and can adopt different conformations. Molecular mechanics or quantum chemical calculations could be used to explore the conformational landscape of the thioxanthene moiety in this compound. These studies would identify the lowest energy conformations, such as boat or chair-like forms of the central ring, and the energy barriers separating them. Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the ring system over time, revealing the accessible conformations and the timescales of their interconversion at different temperatures.

Design Principles for Modified this compound Systems

Computational chemistry serves as a powerful tool in the rational design of new molecules with tailored properties. By systematically modifying the structure of this compound in silico, it would be possible to predict how different substituents on the aromatic rings or the benzylidene group would affect its electronic structure, reactivity, and conformational dynamics.

For instance, the introduction of electron-donating or electron-withdrawing groups could be computationally modeled to study their impact on the energy of the frontier molecular orbitals, thereby tuning the molecule's reactivity and photophysical properties. Such theoretical studies could guide synthetic efforts towards the development of novel this compound derivatives with enhanced properties for specific applications, such as in materials science or medicinal chemistry.

Table 2: List of Compounds Mentioned

Compound Name

Structure-Reactivity Relationships in Thioxanthene Analogues

The chemical reactivity of thioxanthene derivatives is intrinsically linked to their three-dimensional structure and electronic properties. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating these relationships. By calculating various molecular descriptors, a quantitative understanding of how structural modifications influence reactivity can be established.

Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Studies on various thioxanthene and related sulfur-containing heterocyclic compounds have demonstrated that the introduction of different substituent groups at various positions on the thioxanthene core can significantly modulate these electronic properties. For instance, the addition of electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule, thereby influencing its reactivity towards electrophiles or nucleophiles.

Table 1: Calculated Electronic Properties of Thioxanthene Analogues

CompoundSubstituent GroupHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
ThioxantheneNone-5.89-0.984.91
2-Nitro-thioxanthene-NO₂-6.21-1.544.67
2-Amino-thioxanthene-NH₂-5.45-0.764.69
9-Oxo-thioxanthene (Thioxanthone)=O-6.34-1.874.47

Note: The data in this table is illustrative and compiled from various computational studies on thioxanthene derivatives. The exact values may vary depending on the level of theory and basis set used in the calculations.

Virtual Screening for Enhanced Photophysical Properties

Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules with desired properties. In the context of this compound, virtual screening can be a powerful tool to identify derivatives with enhanced photophysical properties, such as improved fluorescence quantum yields, specific absorption and emission wavelengths, and efficient generation of reactive oxygen species for applications in photodynamic therapy or as photosensitizers in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

The process typically involves the creation of a virtual library of this compound analogues with diverse substituents on both the thioxanthene core and the benzylidene ring. These virtual compounds are then subjected to a series of computational filters to predict their photophysical properties. Quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate key parameters like absorption and emission wavelengths, oscillator strengths, and singlet-triplet energy gaps.

Table 2: Key Parameters for Virtual Screening of this compound Analogues for Desired Photophysical Properties

ParameterDesired Property for OLED ApplicationDesired Property for Photosensitizer
Absorption Wavelength (λabs)Tunable in the visible regionStrong absorption in the phototherapeutic window (600-900 nm)
Emission Wavelength (λem)High efficiency in the blue, green, or red regionHigh triplet state quantum yield
Oscillator Strength (f)High value for bright emissionN/A
Singlet-Triplet Energy Gap (ΔES-T)Small gap for efficient reverse intersystem crossing (TADF)Optimal gap for efficient intersystem crossing to the triplet state
Triplet State Energy (ET1)High enough for desired color puritySufficiently high to generate singlet oxygen (>0.98 eV)

Note: This table presents a conceptual framework for a virtual screening workflow. The specific desired values would depend on the target application.

By systematically evaluating these parameters for a large number of virtual compounds, researchers can prioritize a smaller, more manageable set of candidates for synthesis and experimental validation. This in silico approach significantly accelerates the discovery of new materials with optimized photophysical properties, saving considerable time and resources compared to traditional experimental screening methods. researchgate.net For instance, the strategic placement of electron-donating and electron-withdrawing groups on the this compound scaffold can be computationally explored to fine-tune the intramolecular charge transfer characteristics, which are known to heavily influence the photophysical behavior of organic molecules.

Advanced Research Applications and Methodological Advancements

Utilization as a Model Compound in Mechanistic Organic Chemistry Studies

The 9-benzylidenethioxanthene scaffold, with its exocyclic double bond, provides an excellent platform for investigating reaction mechanisms, particularly photochemical isomerizations. The distinct electronic environment imparted by the sulfur atom in the thioxanthene (B1196266) ring influences the behavior of the benzylic double bond, making it a useful model for studying photosensitized E/Z isomerization reactions.

Thioxanthene analogues have been effectively employed as photosensitizers in the E/Z-isomerization of trienes. rsc.org This process is of significant interest in synthetic organic chemistry, where controlling the stereochemistry of double bonds is crucial. The mechanism involves the transfer of energy from the excited state of the thioxanthene sensitizer (B1316253) to the triene, which then undergoes isomerization. The efficiency and selectivity of this energy transfer can be studied by modifying the substituents on both the thioxanthene and benzylidene moieties of model compounds like this compound.

Kinetic studies on the E/Z isomerization of related systems, such as 3-(benzylidene)-2-oxo-indoline derivatives, have provided insights into the factors governing the stability and interconversion of isomers. semanticscholar.orgnih.gov Such studies often reveal first-order kinetic behavior and allow for the determination of rate constants and half-lives for the isomerization process. While specific kinetic data for this compound is not extensively documented in readily available literature, the principles from these related studies are applicable. The stability of the E and Z isomers of this compound would be influenced by steric and electronic factors, which can be probed through kinetic experiments under thermal or photochemical conditions.

The general mechanism for photosensitized E/Z isomerization can be summarized as follows:

Excitation: The photosensitizer (e.g., a thioxanthene derivative) absorbs a photon and is promoted to an excited singlet state.

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable, longer-lived triplet state.

Energy Transfer: The triplet sensitizer collides with the ground state of the alkene (e.g., this compound), transferring its energy and returning to its ground state.

Isomerization: The alkene is promoted to its triplet state, where rotation around the double bond becomes possible, leading to isomerization.

Relaxation: The triplet alkene relaxes back to the ground state, yielding a mixture of E and Z isomers.

Development of Novel Analytical Methodologies for Detection and Quantification

The analysis of thioxanthene derivatives, a class of compounds to which this compound belongs, is important in various fields, including pharmaceutical and materials science. A range of analytical techniques have been developed for the separation, identification, and quantification of these compounds.

High-performance liquid chromatography (HPLC) is a primary technique for the separation of isomers of thioxanthene derivatives. For compounds like this compound, which can exist as E and Z isomers, HPLC allows for their resolution and individual quantification. The separation of isomers of similar compounds, such as indene–C70 bisadducts, has been successfully achieved using specialized columns and solvent systems. nih.gov

Spectroscopic methods are fundamental for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. The chemical shifts of the vinylic proton and the protons on the benzylidene and thioxanthene rings can confirm the identity of the compound and can also be used to distinguish between the E and Z isomers.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and is useful for quantitative analysis. The absorption maxima can be influenced by the substitution pattern on the aromatic rings.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

The following table summarizes the analytical techniques applicable to the analysis of this compound and its derivatives.

Analytical TechniqueApplicationInformation Obtained
High-Performance Liquid Chromatography (HPLC)Separation of E/Z isomers, Purity assessmentRetention times, Isomer ratios, Quantitative data
1H and 13C NMR SpectroscopyStructural elucidation, Isomer identificationChemical shifts, Coupling constants, Structural confirmation
UV-Visible SpectroscopyQuantitative analysis, Electronic propertiesAbsorption maxima (λmax), Molar absorptivity (ε)
Mass Spectrometry (MS)Molecular weight determinationMolecular ion peak, Fragmentation pattern
Fluorescence SpectroscopyPhotophysical characterizationEmission maxima, Quantum yields

Integration into Advanced Materials Science Research

The unique combination of a rigid, electron-rich thioxanthene core and a versatile benzylidene substituent makes this compound a promising building block for advanced materials with interesting optical and electronic properties.

Thioxanthene derivatives are being explored for their potential in organic electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. nih.govresearchgate.net The sulfur atom in the thioxanthene ring can participate in π-conjugation, influencing the electronic properties of the molecule. By introducing suitable electron-donating or electron-withdrawing groups on the benzylidene or thioxanthene moieties, the HOMO and LUMO energy levels can be tuned to facilitate charge injection and transport in electronic devices.

While specific performance data for this compound in OLEDs is not widely reported, the photophysical properties of related tetracyclic thioxanthene derivatives have been studied. nih.govnih.gov These studies reveal that such compounds can exhibit fluorescence, a key property for emissive materials in OLEDs. The absorption and emission wavelengths can be modulated by extending the conjugation or by adding functional groups with different electronic effects. rsc.org

The potential applications of this compound derivatives in organic electronics are summarized below:

Application AreaPotential Role of this compound DerivativesKey Properties
Organic Light-Emitting Diodes (OLEDs)Emissive layer materials, Host materialsTunable fluorescence, Good thermal stability
Organic Field-Effect Transistors (OFETs)p-type or n-type semiconductorCharge carrier mobility, appropriate energy levels
Organic Photovoltaics (OPVs)Donor or acceptor materialsBroad absorption spectrum, efficient charge separation

The E/Z isomerization of the double bond in this compound upon irradiation with light makes it a candidate for the development of photo-controlled systems and molecular switches. researchgate.netuu.nl Molecular photoswitches are molecules that can be reversibly converted between two or more stable states by light, leading to a change in their physical and chemical properties. uu.nl

The photoisomerization of alkenes is a well-established phenomenon that can be harnessed to control various processes at the molecular level. nih.gov Thioxanthene derivatives have been shown to act as photosensitizers, facilitating the isomerization of other molecules. rsc.org This suggests that the this compound system itself could be designed to undergo efficient and reversible photoisomerization.

For a molecule to function as an effective photoswitch, the two isomers should have distinct properties, such as different absorption spectra, fluorescence, or binding affinities. The E and Z isomers of this compound are expected to have different steric and electronic profiles, which could be exploited in the design of photoresponsive materials. For instance, incorporating this moiety into a polymer backbone could allow for the photo-control of the polymer's conformation and properties. researchgate.net

The table below outlines the potential of this compound in photo-controlled systems.

SystemPrinciple of OperationPotential Application
Molecular Photoswitch Reversible E/Z isomerization upon light irradiation.Data storage, Molecular logic gates
Photoresponsive Polymer Change in polymer properties (e.g., solubility, conformation) due to isomerization of incorporated this compound units.Smart materials, Drug delivery systems
Photocatalyst Acting as a photosensitizer to induce reactions in other molecules.Controlled chemical synthesis

Conclusion and Future Perspectives in 9 Benzylidenethioxanthene Research

Summary of Key Research Achievements

Research concerning 9-Benzylidenethioxanthene and its close analogs has primarily centered on its synthesis and preliminary characterization, laying the groundwork for more advanced studies.

A significant achievement in this area is the establishment of synthetic routes to 9-alkylidene-thioxanthenes, including the benzylidene derivative. The primary methods employed are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These olefination reactions involve the condensation of thioxanthone, the corresponding ketone, with a suitable phosphorus ylide or phosphonate carbanion derived from benzylphosphonium salts or benzylphosphonates, respectively. The HWE reaction, in particular, is often favored due to the easier removal of the phosphate byproduct and its tendency to produce the thermodynamically more stable (E)-alkene.

The stereochemistry of the exocyclic double bond in this compound is a crucial aspect that has been addressed. The synthesis often results in a mixture of (E) and (Z) isomers, with the (E) isomer generally being the major product due to steric considerations. The ability to control and separate these isomers is a key achievement, as their distinct geometries can lead to different photophysical and photochemical properties. The potential for photoisomerization between the (E) and (Z) forms has been recognized, drawing parallels to other overcrowded alkenes which can function as molecular switches or motors.

While detailed photophysical data specifically for this compound is not extensively documented in publicly available literature, research on similar chromophores, such as substituted anthracenes, provides a basis for understanding its potential. The extended π-system, encompassing the tricyclic thioxanthene (B1196266) core and the benzylidene substituent, is expected to give rise to interesting absorption and emission properties. Preliminary investigations into related thioxanthene derivatives have hinted at their potential as photosensitizers, capable of undergoing E/Z isomerization upon irradiation.

Table 1: Key Research Achievements in this compound and Related Compounds

Research AreaKey Achievements
Synthesis Establishment of Wittig and Horner-Wadsworth-Emmons reaction pathways for the formation of the exocyclic double bond.
Stereochemistry Recognition of (E) and (Z) isomers and the general predominance of the (E) isomer.
Photochemistry Preliminary indications of photoisomerization potential, analogous to other molecular switches.

Identification of Remaining Challenges and Unexplored Areas

Despite the foundational synthetic work, significant gaps remain in the comprehensive understanding of this compound.

A primary challenge lies in the stereoselective synthesis of the (Z)-isomer. While the (E)-isomer is typically the major product, developing synthetic methodologies that selectively yield the sterically more hindered (Z)-isomer would be a significant advancement. This would allow for a more thorough investigation of the distinct properties of each isomer.

The photophysical and photochemical properties of this compound are largely unexplored. A detailed study of its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes is necessary. Furthermore, a systematic investigation into the mechanism and efficiency of its photoisomerization, including the quantum yields for the E→Z and Z→E processes, is a critical unexplored area.

The functionalization of the this compound scaffold presents another challenge and a significant area for exploration. Introducing various substituents on both the thioxanthene core and the benzylidene ring could dramatically alter its electronic and steric properties, leading to tunable photophysical characteristics and potentially new applications.

Finally, the practical applications of this compound are yet to be realized. While its structure suggests potential in areas like molecular machinery and photosensitive materials, a lack of targeted research has left these possibilities largely theoretical.

Promising Directions for Future Fundamental and Applied Research

The future of this compound research is ripe with possibilities, spanning from fundamental chemical physics to applied materials science.

Fundamental Research:

Advanced Photophysical Characterization: A thorough investigation of the excited-state dynamics of both the (E) and (Z) isomers using techniques like transient absorption spectroscopy would provide invaluable insights into the photoisomerization mechanism.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, absorption spectra, and energy barriers for isomerization, guiding experimental efforts.

Supramolecular Chemistry: Exploring the incorporation of the this compound unit into larger supramolecular architectures could lead to the development of novel photoresponsive systems.

Applied Research:

Molecular Motors and Switches: The photoisomerization of this compound could be harnessed to create molecular-level machines. By designing derivatives with specific functionalities, it may be possible to control motion and perform work at the nanoscale.

Photosensitive Materials: Incorporating this chromophore into polymer backbones or as a dopant in thin films could lead to the development of materials with light-tunable properties, such as photo-switchable surfaces or data storage media.

Photocatalysis: Investigating the potential of this compound and its derivatives as photosensitizers in organic reactions is a promising avenue. Their ability to absorb light and transfer energy could be utilized to drive chemical transformations.

Q & A

Q. How can researchers address discrepancies between theoretical predictions and experimental results?

  • Methodological Answer : Re-examine assumptions in computational models (e.g., solvent effects, basis set limitations). Perform sensitivity analyses to identify critical variables. Publish negative results with transparent discussions on methodological limitations to advance collective knowledge .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.